
1,2-Phenylene diisothiocyanate
Overview
Description
1,2-Phenylene diisothiocyanate is a useful research compound. Its molecular formula is C8H4N2S2 and its molecular weight is 192.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It is known that isothiocyanates, a group of compounds to which 1,2-phenylene diisothiocyanate belongs, are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Biochemical Analysis
Biochemical Properties
1,2-Phenylene diisothiocyanate plays a significant role in biochemical reactions due to its ability to form covalent bonds with nucleophiles such as amines and thiols. This property makes it useful for labeling and cross-linking proteins and other biomolecules. It interacts with enzymes, proteins, and other biomolecules by forming stable thiourea linkages. For example, it has been used in the synthesis of hydroxamate-containing chelators for labeling antibodies .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of certain enzymes, leading to changes in cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic groups on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the target molecule. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as inhibiting tumor growth. At high doses, it can be toxic and cause adverse effects. Studies have shown that there is a threshold dose above which the compound becomes harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, affecting metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their concentrations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its ability to form covalent bonds with biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its effects. For example, it may localize to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting signals .
Biological Activity
1,2-Phenylene diisothiocyanate (PDITC) is an organic compound characterized by its two isothiocyanate functional groups attached to a phenylene ring. Its molecular formula is C₈H₄N₂S₂, and it appears as a yellow to orange crystalline solid. This compound has garnered attention in various fields of research due to its significant biological activities, particularly in cancer research and biochemical assays.
Anticancer Properties
Research indicates that PDITC exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism behind this activity involves the modification of cellular pathways through the interaction of PDITC with critical biomolecules, which can lead to altered gene expression and cell cycle arrest.
A study demonstrated that PDITC could effectively inhibit the proliferation of cancer cells by inducing oxidative stress, which plays a crucial role in cancer progression. The compound's ability to modify cellular signaling pathways makes it a potential candidate for therapeutic development against cancer.
Enzyme Inhibition
PDITC has also been investigated for its effects on enzyme activity. It acts as an inhibitor for certain enzymes involved in metabolic processes. For instance, studies have shown that PDITC can inhibit glutathione S-transferases (GSTs), which are important for detoxifying harmful compounds in the body. The inhibition of these enzymes can lead to increased susceptibility to oxidative damage in cells.
Applications in Biochemical Assays
Due to its reactivity, PDITC is employed in biochemical assays to study enzyme activity and cellular responses. It is used as a tool for probing biological systems and understanding biochemical pathways. Researchers have utilized PDITC in the development of fluorescent chemosensors for detecting specific metal ions within living cells, showcasing its versatility beyond traditional applications .
Comparative Analysis with Similar Compounds
To understand the unique properties of PDITC, it is beneficial to compare it with other similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,4-Phenylene diisothiocyanate | C₈H₄N₂S₂ | Different connectivity; used in polymer science |
Benzene-1,2-diisothiocyanate | C₈H₆N₂S₂ | Contains benzene rings; less reactive than PDITC |
Phenyl isothiocyanate | C₇H₆N₂S | Contains only one isothiocyanate group; simpler structure |
PDITC's unique arrangement of isothiocyanate groups contributes to its specific biological activities and reactivity patterns.
Case Studies and Research Findings
Several case studies highlight the biological activity of PDITC:
- Induction of Apoptosis : A study published in Nature reported that treatment with PDITC led to significant apoptosis in human breast cancer cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
- Enzyme Inhibition : Research documented in ACS Publications indicated that PDITC effectively inhibited GSTs, leading to reduced detoxification capacity in liver cells exposed to toxins. This inhibition was associated with increased cellular oxidative stress levels .
- Development of Chemosensors : A recent study explored the use of PDITC in creating fluorescent chemosensors for detecting mercury ions in biological samples. The results showed high sensitivity and specificity, demonstrating the compound's potential utility in environmental monitoring and biomedicine .
Scientific Research Applications
Scientific Research Applications
1,2-Phenylene diisothiocyanate has diverse applications across various scientific research fields. These include:
- Organic Synthesis: It serves as a reagent in organic synthesis for producing thiourea derivatives and other nitrogen-containing compounds.
- Chelator Creation: this compound can be used to create chelators, molecules that bind to specific metal ions. These chelators can be attached to antibodies or other biomolecules for use in imaging techniques like positron emission tomography (PET).
- Fluorescent Chemosensors: It can be used in developing fluorescent chemosensors for detecting specific metal ions, such as mercury (Hg2+), in living cells.
- Novel Materials Synthesis: This compound has been investigated for its potential use in synthesizing novel materials, such as polythiourea derivatives, which may have applications in capacitors.
- Biological Activity: Research has indicated that this compound exhibits significant biological activity and has shown potential as an anti-cancer agent, particularly in inducing apoptosis in certain cancer cell lines. It has also been studied for its effects on enzyme inhibition and as a potential therapeutic agent against diseases associated with oxidative stress.
- Interaction with Biological Molecules: Studies have focused on the interaction of this compound with various biological molecules, highlighting the compound's potential as a tool for probing biological systems and understanding biochemical pathways.
Properties
IUPAC Name |
1,2-diisothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S2/c11-5-9-7-3-1-2-4-8(7)10-6-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFLVLIPBDQGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221320 | |
Record name | 1,2-Phenylene diisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71105-17-4 | |
Record name | 1,2-Phenylene diisothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071105174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Phenylene diisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 71105-17-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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